molecular formula C24H25N5OS B13907787 Hdac1/2-IN-3

Hdac1/2-IN-3

Katalognummer: B13907787
Molekulargewicht: 431.6 g/mol
InChI-Schlüssel: KDTPUATYLVOWAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hdac1/2-IN-3 is a selective inhibitor targeting histone deacetylase 1 and histone deacetylase 2. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hdac1/2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of functional groups that confer selectivity towards histone deacetylase 1 and histone deacetylase 2. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed for quality assessment.

Analyse Chemischer Reaktionen

Types of Reactions: Hdac1/2-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Wissenschaftliche Forschungsanwendungen

Hdac1/2-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylases in chromatin remodeling and gene expression. In biology, this compound is employed to investigate the epigenetic regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis.

In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases characterized by dysregulated histone deacetylase activity. Preclinical studies have demonstrated its ability to inhibit tumor growth and induce cancer cell apoptosis. Additionally, this compound is being explored for its potential use in combination therapies to enhance the efficacy of existing treatments.

Wirkmechanismus

Hdac1/2-IN-3 exerts its effects by selectively inhibiting the activity of histone deacetylase 1 and histone deacetylase 2. These enzymes are involved in the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylase 1 and histone deacetylase 2, this compound prevents the deacetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression.

The molecular targets of this compound include the catalytic domains of histone deacetylase 1 and histone deacetylase 2. The compound binds to these domains, blocking their enzymatic activity and preventing the removal of acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, which can alter the expression of genes involved in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Hdac1/2-IN-3 is unique in its selectivity towards histone deacetylase 1 and histone deacetylase 2, distinguishing it from other histone deacetylase inhibitors that target multiple histone deacetylase isoforms. This selectivity is advantageous as it reduces the potential for off-target effects and enhances the compound’s therapeutic potential.

Similar compounds to this compound include other selective histone deacetylase inhibitors, such as HDAC1/2/3 inhibitors and HDAC1/2 selective inhibitors. These compounds share a similar mechanism of action but may differ in their selectivity, potency, and pharmacokinetic properties. The unique selectivity of this compound makes it a valuable tool for studying the specific roles of histone deacetylase 1 and histone deacetylase 2 in various biological processes and diseases.

Eigenschaften

Molekularformel

C24H25N5OS

Molekulargewicht

431.6 g/mol

IUPAC-Name

N-(2-amino-5-thiophen-2-ylphenyl)-7-[2-(dimethylamino)ethylamino]isoquinoline-3-carboxamide

InChI

InChI=1S/C24H25N5OS/c1-29(2)10-9-26-19-7-5-16-13-22(27-15-18(16)12-19)24(30)28-21-14-17(6-8-20(21)25)23-4-3-11-31-23/h3-8,11-15,26H,9-10,25H2,1-2H3,(H,28,30)

InChI-Schlüssel

KDTPUATYLVOWAX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC1=CC2=CN=C(C=C2C=C1)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.